5-Cyclopropoxy-N-methyl-2-nitroaniline
Description
5-Cyclopropoxy-N-methyl-2-nitroaniline is a nitroaromatic compound characterized by a cyclopropoxy substituent at the 5-position, a methyl group attached to the amine nitrogen, and a nitro group at the 2-position of the benzene ring. This structural arrangement confers unique steric and electronic properties, making it a subject of interest in organic synthesis and materials science.
Properties
Molecular Formula |
C10H12N2O3 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
5-cyclopropyloxy-N-methyl-2-nitroaniline |
InChI |
InChI=1S/C10H12N2O3/c1-11-9-6-8(15-7-2-3-7)4-5-10(9)12(13)14/h4-7,11H,2-3H2,1H3 |
InChI Key |
IQOCAMZBOIHMOR-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC(=C1)OC2CC2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nitration of N-methyl aniline to form N-methyl-2-nitroaniline, which is then reacted with cyclopropyl bromide under basic conditions to introduce the cyclopropoxy group .
Industrial Production Methods
Industrial production of 5-Cyclopropoxy-N-methyl-2-nitroaniline may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-N-methyl-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding aldehydes or carboxylic acids.
Substitution: The aniline ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: 5-Cyclopropoxy-N-methyl-2-aminoaniline.
Oxidation: 5-Cyclopropoxy-N-methyl-2-nitrobenzaldehyde or 5-Cyclopropoxy-N-methyl-2-nitrobenzoic acid.
Substitution: Halogenated or sulfonated derivatives of this compound.
Scientific Research Applications
5-Cyclopropoxy-N-methyl-2-nitroaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-N-methyl-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopropoxy group may enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Structural Analogues from CAS Database
The CAS database () identifies several structurally related compounds with high similarity scores, highlighting key substitutions that influence reactivity and physicochemical properties:
| Compound Name | CAS No. | Substituents | Similarity Score |
|---|---|---|---|
| 5-Methoxy-N-methyl-2-nitroaniline | 69397-93-9 | Methoxy (5-position) | 1.00 |
| 4-Methoxy-N,N-dimethyl-2-nitroaniline | 60049-83-4 | Methoxy (4), N,N-dimethyl | 0.98 |
| N-Methyl-2-nitro-4-phenoxyaniline | 23042-47-9 | Phenoxy (4-position) | 0.98 |
| N-(4-Methoxyphenyl)-2-nitroaniline | 54381-13-4 | Methoxyphenyl (N-substituent) | 0.96 |
| N-Ethyl-5-methoxy-2-nitroaniline | 314755-31-2 | Ethyl (N), methoxy (5) | 0.92 |
Key Observations :
Comparison with Nitroaniline Isomers
provides data on nitroaniline isomers (2-, 3-, and 4-nitroaniline), which lack the cyclopropoxy and N-methyl groups:
Notable Differences:
Crystallographic Insights from Analogs
describes (E)-N-[(5-Methyl-2-furyl)methylene]-3-nitroaniline, a furan-containing nitroaniline derivative. Key findings include:
- Hydrogen bonding networks : Weak C–H···O interactions stabilize the crystal lattice, a feature likely shared with this compound due to its nitro and amine groups .
- Dihedral angles : The furan and benzene rings form a dihedral angle of 5.6°, whereas the cyclopropoxy group in the target compound may impose greater angular strain, affecting molecular packing .
Implications for Research and Development
- Synthetic Challenges : The cyclopropoxy group complicates synthesis compared to methoxy or ethoxy analogs, requiring specialized cyclopropanation techniques .
- Material Design : Enhanced steric bulk may improve resistance to photodegradation in polymer applications .
- Toxicological Profile : N-Methylation and cyclopropoxy substitution likely reduce environmental persistence compared to nitrobenzene derivatives .
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